methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, influencing a wide range of biological and pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 2-aminobenzoic acid.
Coupling Reaction: The carboxylic acid group of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 2-aminobenzoic acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst to yield this compound.
Chemical Reactions Analysis
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The fluorine atom in the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives such as:
5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid: Similar in structure but lacks the amide and ester functionalities.
3-methyl-1-benzofuran-2-carboxylic acid: Lacks the fluorine atom and amide group.
5-fluoro-3-methyl-1-benzofuran-2-ylamine: Contains an amine group instead of the ester and amide groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-10-13-9-11(19)7-8-15(13)24-16(10)17(21)20-14-6-4-3-5-12(14)18(22)23-2/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCHCFZGCVJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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